6-Methyl-3-(pyridin-3-yl)piperazin-2-one is a heterocyclic compound characterized by a piperazine ring that is substituted with a methyl group and a pyridine ring. This compound has garnered attention in both chemistry and biology for its potential applications as a building block in the synthesis of more complex heterocyclic compounds and for its biological activities, which include antimicrobial and antiviral properties .
The synthesis of 6-Methyl-3-(pyridin-3-yl)piperazin-2-one typically involves cyclization reactions. A common method includes the reaction of 1,2-diamines with sulfonium salts under basic conditions, leading to the formation of the piperazine ring. Other synthetic approaches may involve metal-catalyzed reactions or nucleophilic substitutions to introduce the pyridine moiety .
6-Methyl-3-(pyridin-3-yl)piperazin-2-one has a molecular formula of and a molecular weight of 191.23 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C10H13N3O |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 6-methyl-3-pyridin-3-ylpiperazin-2-one |
InChI Key | KZHVLJSTSVBNHR-UHFFFAOYSA-N |
Canonical SMILES | CC1CNC(C(=O)N1)C2=CN=CC=C2 |
6-Methyl-3-(pyridin-3-yl)piperazin-2-one can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 6-Methyl-3-(pyridin-3-yl)piperazin-2-one involves its interaction with specific biological targets, potentially acting as an inhibitor for certain enzymes or receptors. This modulation can influence various biological pathways, although detailed mechanisms remain to be fully elucidated .
The compound complies with Lipinski's rule of five, indicating favorable pharmacokinetic properties which enhance its potential as a drug candidate .
6-Methyl-3-(pyridin-3-yl)piperazin-2-one has several scientific applications:
This compound represents an important area of research due to its versatile applications across various fields, including medicinal chemistry and materials science.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3